In-Depth Technical Guide to TP-008: A Selective ALK4/5 Kinase Inhibitor
In-Depth Technical Guide to TP-008: A Selective ALK4/5 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of TP-008, a potent and selective dual inhibitor of Activin Receptor-Like Kinase 4 (ALK4) and ALK5. This document details the methodologies for key experiments and visualizes the associated signaling pathway to support further research and development.
Chemical Structure and Physicochemical Properties
TP-008, with the formal name 1-[2-(5-chloro-2-fluorophenyl)-5-methyl-4-pyridinyl]-1,2-dihydro-2-oxo-3H-imidazo[4,5-c]pyridine-3-acetamide, is a small molecule inhibitor belonging to the 2-oxo-imidazopyridine class.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 1-[2-(5-chloro-2-fluorophenyl)-5-methyl-4-pyridinyl]-1,2-dihydro-2-oxo-3H-imidazo[4,5-c]pyridine-3-acetamide | [2] |
| CAS Number | 1976038-41-1 | [2] |
| Molecular Formula | C₂₀H₁₅ClFN₅O₂ | [2] |
| Formula Weight | 411.8 g/mol | [2] |
| SMILES | O=C1N(C(C=C(C(C=C2Cl)=C(C=C2)F)N=C3)=C3C)C4=CC=NC=C4N1CC(N)=O | |
| InChI Key | LVEUPFUJRKZPEN-UHFFFAOYSA-N | |
| Purity | ≥95% | |
| Appearance | Solid | |
| Solubility | DMSO: 1-10 mg/mL (sparingly soluble) |
Biological Activity and Quantitative Data
TP-008 is a highly selective chemical probe for ALK4 and ALK5, which are key receptor protein kinases in the transforming growth factor-beta (TGF-β) signaling pathway. Dysregulation of this pathway is associated with a variety of diseases, including cancer and fibrosis.
In Vitro Potency and Selectivity
The inhibitory activity of TP-008 has been quantified in various assays, demonstrating its potency against ALK4 and ALK5.
| Assay Type | Target | IC₅₀ (nM) | Reference |
| Biochemical Assay | ALK4 | 113 | |
| Biochemical Assay | ALK5 (TGF-βRI) | 343 | |
| Cellular Reporter Assay | ALK4 | 526 | |
| Cellular Reporter Assay | ALK5 | 245 |
TP-008 exhibits excellent selectivity for ALK4 and ALK5, having been tested against a panel of 467 kinases at a concentration of 1 µM with no significant off-target effects identified.
Cellular Activity
TP-008 effectively abrogates the phosphorylation of the downstream substrate SMAD2 in response to TGF-β1 stimulation in C2C12 mouse skeletal muscle myoblasts at concentrations of 1 and 10 µM.
In Vivo Activity
In vivo studies in rats have shown that administration of TP-008 at doses of 150 or 500 mg/kg per day can lead to cardiovascular toxicity, characterized by valvular interstitial cell proliferation, neutrophil infiltration, hemorrhage, and fibrin deposition in the heart valves.
Signaling Pathway
TP-008 targets the TGF-β signaling pathway by directly inhibiting the kinase activity of ALK4 and ALK5. This prevents the phosphorylation of downstream SMAD proteins, thereby blocking the signal transduction cascade.
Caption: The TGF-β signaling pathway and the inhibitory action of TP-008 on ALK4/ALK5.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and the available information for TP-008.
LanthaScreen™ Eu Kinase Binding Assay for ALK4/ALK5
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of an inhibitor to a kinase.
Materials:
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ALK4 or ALK5 kinase
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Eu-labeled anti-tag antibody
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Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
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Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
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TP-008 (serially diluted in DMSO)
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384-well plate
Procedure:
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Prepare a 3X kinase/antibody solution by mixing the kinase and Eu-anti-tag antibody in Kinase Buffer A.
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Prepare a 3X tracer solution in Kinase Buffer A.
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Prepare serial dilutions of TP-008 in DMSO, then dilute into Kinase Buffer A to create a 3X compound solution.
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In a 384-well plate, add 5 µL of the 3X compound solution to each well.
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Add 5 µL of the 3X kinase/antibody solution to each well.
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Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
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Incubate the plate for 1 hour at room temperature, protected from light.
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Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) following excitation at approximately 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
HEK293 Cellular Reporter Assay
This assay measures the ability of TP-008 to inhibit TGF-β or Activin-induced transcription of a reporter gene in cells.
Materials:
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HEK293 cells stably expressing a TGF-β/Activin-responsive luciferase reporter construct and either ALK4 or ALK5.
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Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
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Assay Medium (e.g., DMEM with 0.5% FBS).
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TGF-β1 or Activin A.
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TP-008 (serially diluted).
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White, clear-bottom 96-well plates.
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Luciferase assay reagent (e.g., ONE-Glo™).
Procedure:
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Seed HEK293 reporter cells in a 96-well plate at a density of ~35,000 cells/well and incubate for 24 hours.
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Replace the culture medium with Assay Medium and incubate for 4-5 hours.
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Add serial dilutions of TP-008 to the wells and incubate for 1 hour.
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Add TGF-β1 or Activin A to a final concentration that induces a submaximal reporter response.
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Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
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Add luciferase assay reagent to each well according to the manufacturer's instructions.
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Measure luminescence using a luminometer.
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Plot the luminescence signal against the inhibitor concentration to determine the cellular IC₅₀ value.
Western Blot for Phospho-Smad2 in C2C12 Cells
This method is used to directly assess the inhibition of Smad2 phosphorylation by TP-008.
Materials:
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C2C12 cells.
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Growth Medium (e.g., DMEM with 10% FBS).
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Serum-free medium.
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TGF-β1.
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TP-008.
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Ice-cold PBS.
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Cell lysis buffer containing protease and phosphatase inhibitors.
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Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total-Smad2.
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HRP-conjugated secondary antibody.
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SDS-PAGE gels and blotting equipment.
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Chemiluminescent substrate.
Procedure:
-
Culture C2C12 cells to 80-90% confluency.
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Serum-starve the cells for 18-22 hours.
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Pre-treat the cells with various concentrations of TP-008 for 1 hour.
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Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.
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Wash the cells twice with ice-cold PBS and lyse the cells.
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
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Block the membrane and incubate with the primary antibody for phospho-Smad2 overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe for total Smad2 as a loading control.
In Vivo Model of Drug-Induced Valvulopathy in Rats
This protocol describes a general approach to assess the potential for a compound to induce heart valve disease in rats.
Materials:
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Male Wistar or Sprague-Dawley rats.
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TP-008 formulated for in vivo administration (e.g., in a suitable vehicle).
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Vehicle control.
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Echocardiography equipment.
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Histology equipment and reagents.
Procedure:
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Acclimatize male rats to the housing conditions.
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Randomize animals into treatment and vehicle control groups.
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Administer TP-008 (e.g., 150 or 500 mg/kg) or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., several weeks to months).
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Monitor the animals for clinical signs of toxicity.
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Perform periodic echocardiography to assess valvular function (e.g., regurgitation) and morphology.
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At the end of the study, euthanize the animals and perform a necropsy.
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Collect hearts for histological examination. Fix, process, and stain heart valve sections (e.g., with H&E, Masson's trichrome) to evaluate for valvular interstitial cell proliferation, inflammation, and matrix deposition.
Disclaimer: The experimental protocols provided are intended for informational purposes and should be adapted and optimized by qualified researchers based on their specific experimental setup and reagents. Appropriate safety precautions should be taken when handling all chemical and biological materials.
